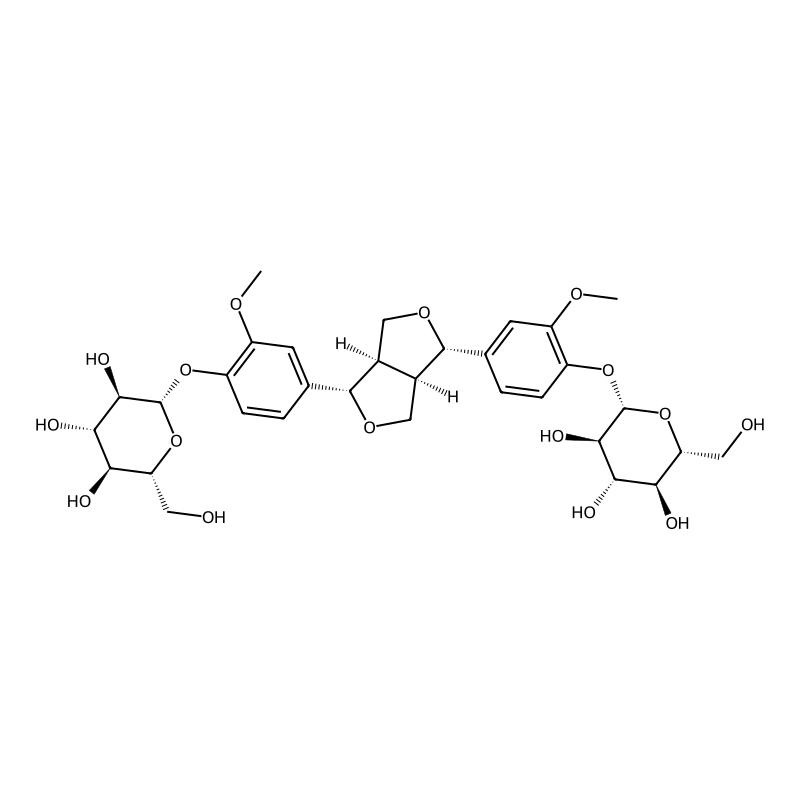

Pinoresinol diglucoside

Content Navigation

Reproducible lignan research requires the glycoside form to activate via gut microbiota. Pinoresinol diglucoside (PDG) offers: - Prodrug that yields enterolactone/enterodiol upon microbial metabolism, essential for studying diet-gut-health interactions. - Superior water solubility vs. aglycone, enabling aqueous solutions and beverages. - Consistent, high purity eliminates variability of crude extracts, ensuring reproducible in vivo results.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Pinoresinol diglucoside (PDG) is a naturally occurring lignan glycoside, primarily isolated from sources like *Eucommia ulmoides* bark. It is a key precursor to bioactive mammalian lignans, such as enterodiol and enterolactone, which are formed via metabolism by intestinal microflora. In research and development, PDG is investigated for its potential antihypertensive, neuroprotective, and anti-inflammatory properties. Its procurement is often considered for studies where bioavailability modulation and the specific metabolic pathway originating from the glycoside form are critical experimental variables.

Research Fit

References

- [1] Xie, L. H., Akao, T., Hamasaki, K., Deyama, T., & Hattori, M. (2003). Biotransformation of pinoresinol diglucoside to mammalian lignans by human intestinal microflora, and isolation of Enterococcus faecalis strain PDG-1 responsible for the transformation of (+)-pinoresinol to (+)-lariciresinol. Chemical & pharmaceutical bulletin, 51(5), 508–515.

- [3] Yao, W., Zhang, Y., Wang, Y., Wu, W., & Yao, F. (2021). Pinoresinol diglucoside attenuates neuroinflammation, apoptosis and oxidative stress in a mice model with Alzheimer's disease. Metabolic Brain Disease, 36(5), 905-917.

Substituting Pinoresinol diglucoside (PDG) with its aglycone, pinoresinol, or with crude plant extracts is often unviable for reproducible research and formulation. The two glucose moieties fundamentally alter the compound's pharmacokinetic profile, acting as a pro-drug that requires gut microbiota for conversion into its active forms. This metabolic activation pathway is entirely bypassed when using pinoresinol directly. Furthermore, glycosylation significantly impacts physicochemical properties like membrane permeability and plasma protein binding, making the two compounds non-interchangeable in both *in vitro* and *in vivo* systems. Crude extracts introduce significant variability in active compound concentration and contain numerous other metabolites that can produce confounding biological effects, compromising experimental reproducibility.

Substitution Risk

References

- [1] Xie, L. H., Akao, T., Hamasaki, K., Deyama, T., & Hattori, M. (2003). Biotransformation of pinoresinol diglucoside to mammalian lignans by human intestinal microflora, and isolation of Enterococcus faecalis strain PDG-1 responsible for the transformation of (+)-pinoresinol to (+)-lariciresinol. Chemical & pharmaceutical bulletin, 51(5), 508–515.

- [2] Jiang, N., Chen, Y., Zhu, Y., Li, Y., Wang, K., & Wen, J. (2021). Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model. Frontiers in pharmacology, 12, 695530.

- [3] Yao, T., Wang, Y., Zhang, N., Wang, B., Zhang, C., & Li, Y. (2025). Relationship between secondary metabolites and ecological suitability zones for Eucommia ulmoides. Plos one, 20(1), e0311756.

Significantly Lower Plasma Protein Binding for Improved Bioavailability

Pinoresinol diglucoside (PDG) exhibits a plasma protein binding rate nearly half that of its aglycone, pinoresinol. In a direct comparison using human plasma, the average binding rate for PDG was 45.21%, whereas for pinoresinol it was 89.03%.

| Evidence Dimension | Plasma Protein Binding Rate (Human Plasma) |

| Target Compound Data | 45.21% |

| Comparator Or Baseline | Pinoresinol: 89.03% |

| Quantified Difference | 43.82% lower binding (absolute) |

| Conditions | In vitro rapid equilibrium dialysis method with human plasma. |

Lower plasma protein binding means a higher fraction of the compound is free and available to exert biological effects, a critical parameter for dosing in in vivo studies and formulation.

Defined Metabolic Pathway via Gut Microbiota to Active Lignans

Pinoresinol diglucoside is not directly absorbed but is biotransformed by intestinal microflora into a series of metabolites. The primary pathway involves conversion to (+)-pinoresinol, then to (+)-lariciresinol, and subsequently to the mammalian lignans (-)-enterodiol and (-)-enterolactone. This contrasts with direct administration of pinoresinol, which bypasses this crucial microbial activation step.

| Evidence Dimension | Metabolic Fate |

| Target Compound Data | Metabolized by gut microbiota into a cascade of active mammalian lignans (enterodiol, enterolactone). |

| Comparator Or Baseline | Pinoresinol: Directly absorbed, bypassing initial microbial deglycosylation and transformation steps. |

| Quantified Difference | Qualitatively different metabolic and activation pathway. |

| Conditions | Anaerobic incubation with human fecal suspension. |

For studies investigating the bioactivity of gut-derived metabolites or the role of the microbiome in health, using the glycoside precursor is the only way to accurately model the natural metabolic process.

Dramatically Reduced Membrane Permeability Compared to Aglycone Form

The glycosylation of pinoresinol drastically reduces its ability to cross cell membranes passively. In a Parallel Artificial Membrane Permeability Assay (PAMPA), the effective permeability (Peff) of pinoresinol diglucoside was measured at 0.02 x 10⁻⁷ cm/s, which is over 8000 times lower than that of pinoresinol (176.84 x 10⁻⁷ cm/s).

| Evidence Dimension | Effective Permeability (Peff) |

| Target Compound Data | 0.02 x 10⁻⁷ cm/s |

| Comparator Or Baseline | Pinoresinol: 176.84 x 10⁻⁷ cm/s |

| Quantified Difference | >8800-fold lower permeability |

| Conditions | Parallel Artificial Membrane Permeability Assay (PAMPA). |

This vast difference in permeability dictates the choice of compound for specific experimental designs; PDG is suitable for studying extracellular effects or microbial metabolism, while pinoresinol is required for studies needing direct intracellular access.

Differential In Vitro Vasorelaxant Activity

While both compounds induce vasorelaxation, the aglycone, pinoresinol, demonstrates more potent direct effects in vitro compared to pinoresinol diglucoside. In phenylephrine-induced aortic rings, the vasorelaxant effects of pinoresinol were more pronounced than those of PDG across the same concentration range. This highlights that the direct biological activity on target tissues can be significantly modulated by the presence of the glucose moieties.

| Evidence Dimension | In Vitro Vasorelaxant Effect |

| Target Compound Data | Demonstrates concentration-dependent vasorelaxation. |

| Comparator Or Baseline | Pinoresinol: Shows significantly more obvious vasorelaxant effects at equivalent concentrations. |

| Quantified Difference | Qualitatively lower direct potency (p < 0.05). |

| Conditions | Isolated phenylephrine-induced aortic rings from rats. |

This demonstrates that if the intended application relies on the direct, immediate action of the compound on a target tissue in vitro, the aglycone is the more active form, whereas the diglucoside should be selected for studies involving metabolic activation.

In Vivo Studies of Gut Microbiome-Mediated Lignan Metabolism

Due to its requirement for microbial biotransformation to become active, Pinoresinol diglucoside is the correct choice for animal or clinical studies aiming to understand how diet and gut health influence the production of bioactive mammalian lignans like enterolactone and enterodiol.

Formulation of Aqueous-Based Oral Supplements or Functional Foods

The glycoside form generally confers greater water solubility compared to the aglycone, making Pinoresinol diglucoside a more processable and stable choice for developing aqueous oral solutions, beverages, or other water-based delivery systems where bioavailability is initiated via gut metabolism.

Neuroprotection Models Requiring Systemic Administration

In systemic models of neuroprotection, such as ischemia/reperfusion injury or neuroinflammation, administering Pinoresinol diglucoside allows for studying the protective effects resulting from its full metabolic pathway and distribution profile, including its lower plasma protein binding which allows for a higher concentration of the free, active compound.

Application Fit

References

- [1] Xie, L. H., Akao, T., Hamasaki, K., Deyama, T., & Hattori, M. (2003). Biotransformation of pinoresinol diglucoside to mammalian lignans by human intestinal microflora, and isolation of Enterococcus faecalis strain PDG-1 responsible for the transformation of (+)-pinoresinol to (+)-lariciresinol. Chemical & pharmaceutical bulletin, 51(5), 508–515.

- [2] Jiang, N., Chen, Y., Zhu, Y., Li, Y., Wang, K., & Wen, J. (2021). Comparison of Pinoresinol and its Diglucoside on their ADME Properties and Vasorelaxant Effects on Phenylephrine-Induced Model. Frontiers in pharmacology, 12, 695530.

- [3] Li, M., Xu, T., Zhou, F., & Wang, M. (2022). Pinoresinol diglucoside alleviates ischemia/reperfusion-induced brain injury by modulating neuroinflammation and oxidative stress. Food Science & Nutrition, 10(10), 3555-3565.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Wikipedia

2. Deyama, T., Nishibe, S., Kitagawa, S., et al. Inhibition of adenosine 3',5'-cyclic monophosphate phosphodiesterase by lignan glucosides of Eucommia bark. Chem. Pharm. Bull. (Tokyo) 36(1), 435-439 (1988).

3. Zhang, Z.-F., Min, J.-K., Wang, D., et al. Pinoresinol diglucoside exhibits protective effect on dexamethasone-induced osteoporosis in rats. Trop. J. of Pharma. Res. 15(11), 2451-2457 (2016).

Explore Compound Types